3-Bromophthalide

描述

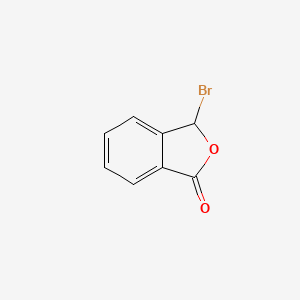

Structure

3D Structure

属性

IUPAC Name |

3-bromo-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLMSHAWYULIVFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884304 | |

| Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6940-49-4 | |

| Record name | 3-Bromophthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6940-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006940494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromophthalide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromophthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromophthalide: Chemical Properties, Structure, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromophthalide is a versatile synthetic intermediate with significant applications in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of its chemical properties, structural features, and reactivity. Detailed experimental protocols for its synthesis are presented, along with a summary of its known biological activities. This document aims to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Chemical Properties and Structure

This compound, also known as 3-bromo-1(3H)-isobenzofuranone, is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅BrO₂ | [2] |

| Molecular Weight | 213.03 g/mol | [2] |

| Melting Point | 74-80 °C (crude), 78-80 °C (recrystallized) | [3] |

| Boiling Point | 138 °C / 3 mmHg | [4] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in organic solvents such as chloroform, ethanol, and acetone. | [1] |

| SMILES | O=C1OC(Br)c2ccccc12 | |

| InChI | InChI=1S/C8H5BrO2/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7H | [5] |

Spectroscopic Data

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show signals for the aromatic protons and a characteristic singlet for the proton at the 3-position.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the carbonyl carbon, the carbon bearing the bromine atom, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would prominently feature a strong absorption band characteristic of the lactone carbonyl group (C=O stretch), typically in the range of 1760-1780 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.[6]

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Synthesis of this compound

The most common and well-documented method for the synthesis of this compound is the radical bromination of phthalide (B148349) using N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol: Bromination of Phthalide with N-Bromosuccinimide

This protocol is adapted from established literature procedures.[3][7]

Materials:

-

Phthalide

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄), dry

-

Benzoyl peroxide or AIBN (α,α'-azobisisobutyronitrile) (initiator)

-

Cyclohexane (B81311) (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalide (1.0 equivalent) in dry carbon tetrachloride.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the flask.

-

Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction can be monitored by TLC. The completion of the reaction is indicated by the disappearance of the denser NBS from the bottom of the flask and the appearance of the less dense succinimide (B58015) at the surface.[3][8]

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the succinimide.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from cyclohexane to yield pure this compound as colorless plates.[3]

Chemical Reactivity

This compound is a reactive molecule, primarily due to the presence of the labile bromine atom at the 3-position and the electrophilic carbonyl group of the lactone ring.

Hydrolysis

Upon treatment with water, especially under basic conditions, this compound undergoes hydrolysis to form phthalaldehydic acid.[3][5] This reaction involves the opening of the lactone ring.

Nucleophilic Substitution

The bromine atom at the 3-position is a good leaving group and can be readily displaced by various nucleophiles. This reactivity allows for the introduction of a wide range of functional groups at this position, making this compound a valuable precursor for the synthesis of more complex molecules.[9]

Grignard Reactions

This compound reacts with Grignard reagents, which act as strong nucleophiles. The reaction typically proceeds with the opening of the lactone ring followed by the addition of the Grignard reagent to the carbonyl group. This reaction is a key step in the synthesis of various pharmaceutical compounds.[10]

Applications in Drug Development

This compound is a key intermediate in the synthesis of several pharmaceutical agents.

-

Antidepressants: It is a crucial starting material in the synthesis of citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI).

-

Antibiotics: It is used in the preparation of talampicillin, a β-lactam antibiotic.[5]

-

Other Potential Applications: Research has indicated that this compound and its derivatives may possess anti-tumor, anti-inflammatory, and anti-viral properties.[1] The proposed anti-tumor activity is suggested to be through the induction of apoptosis.[1]

Visualizations

Synthetic Pathway of this compound

Caption: Radical bromination of phthalide to synthesize this compound.

Reactivity of this compound

Caption: Key chemical reactions of this compound.

Safety Precautions

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its well-defined chemical properties and versatile reactivity make it an important intermediate in the production of a range of fine chemicals and pharmaceuticals. This guide provides essential technical information to support the effective and safe use of this compound in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound CAS#: 6940-49-4 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to 3-Bromophthalide for Researchers and Drug Development Professionals

Introduction: 3-Bromophthalide, with the CAS number 6940-49-4, is a crucial intermediate in the field of organic synthesis, particularly in the development of pharmaceuticals.[1][2] Also known by its systematic name, 3-Bromo-1(3H)-isobenzofuranone, this compound serves as a versatile building block for the creation of more complex molecules.[2] Its significance is underscored by its role in the synthesis of various drugs, including the anti-inflammatory taniloflurane and the antibiotic phthalampicillin. Furthermore, its hydrolysis product, phthalaldehydic acid, is a key precursor for certain antipyretic and analgesic drugs.[3] This technical guide provides an in-depth overview of this compound, covering its physicochemical properties, synthesis protocols, and its applications in drug discovery and development.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below, offering a quick reference for researchers.

| Property | Value | References |

| CAS Number | 6940-49-4 | [2][4] |

| Molecular Formula | C₈H₅BrO₂ | [2] |

| Molecular Weight | 213.03 g/mol | [2] |

| Melting Point | 83-87 °C | [5] |

| Appearance | White to light yellow or light orange powder/crystal | [5] |

| Purity | >98.0% (Argentometric Titration) | [5] |

Experimental Protocols for the Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common and well-documented laboratory-scale procedure involves the radical bromination of phthalide (B148349) using N-bromosuccinimide (NBS).

Synthesis via Radical Bromination of Phthalide

This method, a modification of the Wohl-Ziegler reaction, is advantageous due to its relatively short reaction time and good yields.[4]

Materials:

-

Phthalide

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄), dry

-

Benzoyl peroxide (initiator)

-

Cyclohexane (B81311) (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phthalide (1.02 g, 7.57 mmol), N-bromosuccinimide (1.52 g, 8.56 mmol), and a catalytic amount of benzoyl peroxide (51 mg, 0.19 mmol) in dry carbon tetrachloride (25 mL).[6]

-

The reaction mixture is stirred and heated to reflux for approximately 4 hours.[6] The reaction can be initiated by exposure to a 100-watt light bulb placed near the flask.[4]

-

The completion of the reaction is indicated by the disappearance of the denser NBS from the bottom of the flask and the accumulation of the less dense succinimide (B58015) at the surface.[4]

-

After cooling, the succinimide byproduct is removed by filtration.[4]

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.[4][6]

-

The crude product is then recrystallized from cyclohexane to obtain pure, colorless plates of this compound.[4]

Role in Drug Development and Biological Activity

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of the phthalide moiety into larger, more complex molecules with therapeutic potential.

Derivatives of this compound have shown promise in preclinical studies for their anti-inflammatory and antioxidant properties.[6] For instance, 3-arylphthalides, synthesized from this compound, have been evaluated for their ability to inhibit nitric oxide (NO) production in macrophage and microglial cells, a key process in inflammation.[6] The general synthetic pathway to these derivatives involves the conversion of this compound to 3-hydroxyphthalide, which then undergoes condensation with various arenes.[6]

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are being actively investigated to understand their mechanisms of action at the molecular level.[7] Future research is expected to focus on broader screening of this compound derivatives against a wider range of biological targets to uncover new therapeutic applications.[7]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and amenability to further chemical modification make it an important building block for the development of new therapeutic agents. The ongoing investigation into the biological activities of its derivatives suggests that the full potential of this compound is yet to be realized, with promising avenues for future research in drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | 6940-49-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

Synthesis of 3-Bromophthalide from phthalide

An In-depth Technical Guide to the Synthesis of 3-Bromophthalide from Phthalide (B148349)

Introduction

This compound is a crucial synthetic intermediate in the pharmaceutical industry, notably in the synthesis of drugs such as talinolol (B1681881) and phthalampicillin. Its reactivity, stemming from the bromine atom at the benzylic C-3 position, makes it a versatile building block for introducing the phthalide moiety into more complex molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound from phthalide, offering a data-driven comparison of methods, detailed experimental protocols, and mechanistic insights to aid researchers and drug development professionals in optimizing its preparation.

Core Synthetic Methodologies

The synthesis of this compound from phthalide is predominantly achieved through free-radical bromination at the benzylic position. Two principal methods are widely employed: direct bromination with elemental bromine (Br₂) and the Wohl-Ziegler reaction using N-Bromosuccinimide (NBS). The choice between these methods often depends on desired reaction time, scale, and safety considerations.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative data and key characteristics of the most common methods for the synthesis of this compound.

| Method | Reagents | Reaction Time | Yield (%) | Key Considerations |

| Direct Bromination | Phthalide, Elemental Bromine (Br₂) | 10–13 hours | 82–83%[1][2] | Requires high temperatures (135–150°C); slow reaction rate; handles highly corrosive and volatile Br₂.[2][3] |

| Wohl-Ziegler Reaction | Phthalide, N-Bromosuccinimide (NBS), Radical Initiator | 3–4 hours | 75–93.4%[3] | Significantly faster than direct bromination with comparable or higher yields.[1] Easier to handle solid NBS compared to liquid Br₂.[4] Requires a radical initiator (e.g., AIBN, benzoyl peroxide, or light).[1][5][6][7] |

Reaction Mechanism: Free-Radical Substitution

Both direct bromination at high temperatures and the NBS-mediated reaction proceed via a free-radical chain mechanism. The reaction is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the C-3 position of phthalide to form a stable benzylic radical. This radical then reacts with a bromine source to yield the final product and another bromine radical, propagating the chain.

Caption: Free-radical mechanism for the bromination of phthalide.

Experimental Protocols

Detailed methodologies for the two primary synthetic routes are provided below. These protocols are based on established procedures and offer reliable pathways to the target compound.

Method 1: Direct Bromination with Elemental Bromine

This procedure is a classic method that, while lengthy, provides high yields of this compound.[2]

Reagents and Equipment:

-

Phthalide (134 g, 1.0 mole)

-

Bromine (160 g, 1.0 mole)

-

Carbon dioxide source

-

Reaction flask (e.g., 500 mL three-necked flask) with gas inlet tube, thermometer, and outlet to a gas trap

-

Oil bath

-

Distillation apparatus

-

Place 134 g (1.0 mole) of phthalide into the reaction flask and heat it in an oil bath.

-

Once the phthalide temperature reaches 140°C, begin a steady stream of carbon dioxide gas through the bromine and into the reaction flask.

-

Maintain the internal reaction temperature between 135–150°C for the duration of the reaction. Temperatures below 135°C result in a sluggish reaction, while temperatures above 155°C can lead to increased side products and lower yields.[2]

-

Continue the addition of bromine via the CO₂ stream for 10–13 hours, until all bromine has been introduced and the color has disappeared.

-

After the reaction is complete, transfer the warm mixture to a Claisen flask for vacuum distillation.

-

First, remove any residual hydrogen bromide under a water pump vacuum at 120°C.

-

Distill the product under reduced pressure. This compound distills at 138–142°C/4 mm Hg.[2]

-

The expected yield is 175–178 g (82–83%). The product solidifies on cooling.[2]

Method 2: Wohl-Ziegler Reaction with N-Bromosuccinimide (NBS)

This method is a preferable alternative as it is significantly faster and uses a solid, more manageable brominating agent.[1]

Reagents and Equipment:

-

Phthalide (10 g, 0.075 mole)

-

N-Bromosuccinimide (NBS) (13.3 g, 0.075 mole)

-

Dry Carbon Tetrachloride (CCl₄) (200 mL)

-

Radical Initiator (e.g., 100-watt unfrosted light bulb, AIBN, or benzoyl peroxide)[1][5][6]

-

500-mL flask with reflux condenser and drying tube

-

Filtration apparatus

-

Rotary evaporator

-

Combine 10 g (0.075 mole) of phthalide, 13.3 g (0.075 mole) of N-bromosuccinimide, and 200 mL of dry carbon tetrachloride in a 500-mL flask.

-

Attach a reflux condenser fitted with a drying tube.

-

Initiate the reaction by heating the mixture to reflux while exposing it to the light of a 100-watt unfrosted light bulb placed 6-8 inches from the flask.[1] Alternatively, a chemical initiator like AIBN can be used.[5]

-

Continue refluxing for 3-4 hours. The reaction is complete when the denser N-bromosuccinimide at the bottom of the flask disappears and the less dense succinimide accumulates at the surface.[1][5]

-

Remove the succinimide by filtration.

-

Concentrate the filtrate under reduced pressure to a volume of 15–20 mL.

-

Cool the concentrate to induce crystallization.

-

Collect the crude this compound by filtration. The expected yield is 12–13 g (75–81%).[1]

-

The crude product can be recrystallized from cyclohexane (B81311) to yield colorless plates with a melting point of 78–80°C.[1][5]

General Experimental Workflow

The overall process for synthesizing and isolating this compound follows a standard sequence of reaction, work-up, and purification.

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from phthalide can be effectively achieved by either direct bromination with Br₂ or, more conveniently, through the Wohl-Ziegler reaction with NBS. Direct bromination is a robust, high-yielding method but is hampered by long reaction times and the hazards associated with handling elemental bromine.[1][3] The NBS method offers a significant improvement in terms of reaction speed and safety, providing comparable or even superior yields in a fraction of the time.[1] For laboratory-scale and process development, the Wohl-Ziegler reaction represents a more efficient and practical approach for producing this valuable pharmaceutical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

The Formation of 3-Bromophthalide: A Detailed Mechanistic Exploration

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary mechanisms governing the formation of 3-bromophthalide, a key intermediate in the synthesis of various pharmaceutical compounds. The document outlines the predominant synthetic routes, presents comparative quantitative data, and offers detailed experimental protocols for the key methodologies.

Core Synthetic Methodologies and Mechanisms

The synthesis of this compound is primarily achieved through the bromination of phthalide (B148349) at the C-3 position. The two most prevalent methods are the direct bromination with elemental bromine and the Wohl-Ziegler reaction utilizing N-bromosuccinimide (NBS). Both reactions proceed via a free-radical substitution mechanism at the benzylic position of the phthalide molecule.

Wohl-Ziegler Bromination with N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction is a widely employed method for the allylic and benzylic bromination of hydrocarbons. In the case of this compound synthesis, phthalide is treated with N-bromosuccinimide in the presence of a radical initiator, such as benzoyl peroxide or AIBN (α,α'-azobisisobutyronitrile), and often under photochemical initiation (e.g., exposure to a light bulb).[1][2][3] This method is generally preferred due to its milder reaction conditions and comparable or even higher yields compared to direct bromination.[1]

The reaction mechanism proceeds through a classic free-radical chain reaction, which can be broken down into three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., benzoyl peroxide) to form radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr present to generate a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic C-3 position of phthalide, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS to yield the desired this compound and a succinimidyl radical. The succinimidyl radical subsequently reacts with HBr to regenerate the bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Direct Bromination with Elemental Bromine (Br₂)

Direct bromination of phthalide with elemental bromine at elevated temperatures (typically 135-150°C) also yields this compound.[3][4] This method is believed to proceed through a free-radical substitution mechanism at the benzylic C-3 position.[3] The high temperature facilitates the homolytic cleavage of the bromine molecule into bromine radicals, which then initiate the chain reaction in a similar fashion to the Wohl-Ziegler mechanism. However, this method generally requires a longer reaction time compared to the NBS method.[3]

Synthesis from o-Toluic Acid

An alternative route to this compound involves the reaction of o-toluic acid (o-methyl benzoic acid) with liquid bromine at elevated temperatures (135-145°C).[5][6] This process is a multi-step reaction occurring in a single pot. The reaction mechanism likely involves the radical bromination of the methyl group of o-toluic acid, followed by intramolecular cyclization to form the phthalide ring.

Quantitative Data Summary

The choice of synthetic method for this compound is often dictated by factors such as reaction time, yield, and safety considerations. The following table summarizes the quantitative data for the most common methods.

| Method | Reagents | Position of Bromination | Reaction Time | Yield (%) | Key Considerations |

| Wohl-Ziegler Reaction | Phthalide, N-Bromosuccinimide (NBS), Radical Initiator | 3-position | 3–4 hours | 75–93.4%[1][3] | Faster than direct bromination with comparable or higher yields.[3] |

| Direct Bromination | Phthalide, Br₂ | 3-position | 10–13 hours | 82–83%[3][4] | Requires high temperatures and has a slow reaction rate.[3] |

| From o-Toluic Acid | o-Toluic Acid, Br₂ | 3-position | 8 hours (dropwise addition) | ~89%[6] | Involves a multi-step reaction in one pot. |

| Transhalogenation | 3-Chlorophthalide, PBr₃ | 3-position | 4 hours | ~85% (recrystallized)[7] | A method for converting the chloro-analogue to the bromo-derivative. |

Experimental Protocols

Wohl-Ziegler Bromination of Phthalide

This procedure is a modification of the Wohl-Ziegler method and is suitable for preparing small samples with good yields.[1]

Materials:

-

Phthalide (10.0 g, 0.075 mole)

-

N-Bromosuccinimide (NBS) (13.3 g, 0.075 mole)

-

Dry Carbon Tetrachloride (200 ml)

-

Benzoyl Peroxide (catalytic amount, e.g., 51 mg, 0.19 mmol)[2] or a 100-watt unfrosted light bulb[1]

Procedure:

-

In a 500-ml round-bottom flask equipped with a reflux condenser and a drying tube, combine phthalide, N-bromosuccinimide, and dry carbon tetrachloride.

-

Add a catalytic amount of a radical initiator (e.g., benzoyl peroxide).[2] Alternatively, expose the reaction mixture to the light of a 100-watt unfrosted light bulb placed 6-8 inches from the flask.[1]

-

Reflux the mixture for 3-4 hours.[2][8] The completion of the reaction is indicated by the disappearance of the dense N-bromosuccinimide from the bottom of the flask and the accumulation of the less dense succinimide at the top.[1]

-

Filter the hot reaction mixture to remove the succinimide.

-

Concentrate the filtrate under reduced pressure.[2]

-

The crude this compound can be further purified by recrystallization from cyclohexane.

Direct Bromination of Phthalide

This procedure involves the direct reaction of phthalide with elemental bromine at high temperatures.[4]

Materials:

-

Phthalide (134 g, 1 mole)

-

Bromine (160 g, 1 mole)

-

Carbon dioxide (gas stream)

Procedure:

-

Place phthalide in a reaction flask equipped for heating and gas introduction.

-

Heat the phthalide to 140°C in an oil bath.

-

Pass a stream of carbon dioxide through liquid bromine and then introduce it into the reaction flask.

-

Maintain the reaction temperature at 135–150°C for 10–13 hours.

-

After the reaction is complete, transfer the warm mixture to a distillation flask.

-

Remove any residual hydrogen bromide by heating at 120°C under vacuum.

-

Distill the product under reduced pressure. The this compound fraction typically distills at 138–142°C/4 mm.

Conclusion

The formation of this compound is a critical transformation in synthetic organic chemistry, with the Wohl-Ziegler reaction and direct bromination being the most established methods. The choice between these methods depends on the desired reaction time, scale, and available equipment. The Wohl-Ziegler reaction offers a faster and often higher-yielding alternative to direct bromination. A thorough understanding of the underlying free-radical mechanisms is crucial for optimizing reaction conditions and achieving high yields of this important synthetic intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN104496949A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. US4211710A - Process of preparing this compound - Google Patents [patents.google.com]

- 7. EP0025838B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

A Technical Guide to the Solubility of 3-Bromophthalide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Bromophthalide (CAS 6940-49-4), a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing known qualitative information and presenting a standardized experimental protocol for its determination.

Core Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrO₂ |

| Molecular Weight | 213.03 g/mol |

| Appearance | White to light yellow or light orange powder/crystal[1] |

| Melting Point | 80-87 °C[2] |

| Boiling Point | 138 °C / 3 mmHg[3] |

| Synonyms | 3-Bromo-1(3H)-isobenzofuranone, Phthalidyl bromide[1][4] |

Qualitative Solubility Data

Quantitative solubility data for this compound is not extensively reported. However, various sources provide qualitative descriptions of its solubility in common organic solvents. This information is often derived from synthesis and purification procedures, such as recrystallization. The following table summarizes the available qualitative data.

| Solvent | Solubility | Source / Notes |

| Methanol | Soluble | [1][2] |

| Cyclohexane (B81311) | Recrystallization solvent | Crude this compound can be recrystallized from cyclohexane, indicating solubility at elevated temperatures and lower solubility at cooler temperatures.[5] Approximately 150 ml of cyclohexane is needed to recrystallize 12–13 g of the product.[5] |

| Carbon Tetrachloride | Recrystallization solvent | Used as a solvent for the synthesis of this compound and for its recrystallization.[5] |

| sym-Tetrachloroethane | Recrystallization solvent | The reaction product can be recrystallized using sym-tetrachloroethane as the solvent.[6] |

| Petroleum Ether | Recrystallization solvent | Mentioned as a possible solvent for the crystallization of this compound.[7] |

| Inert Solvents (e.g., Benzene, Chlorinated Benzenes) | Can be used in synthesis | These solvents can be used in the bromination of orthotoluic acid to produce this compound.[8] |

Experimental Protocol: Equilibrium Solubility Determination

The following is a detailed, representative methodology for determining the equilibrium solubility of this compound in various organic solvents. This protocol is based on standard laboratory practices for solubility determination of crystalline organic compounds.[9][10][11]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound, crystalline

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable quantitative analytical instrument

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated HPLC method with UV detection. A calibration curve prepared with standard solutions of known concentrations of this compound should be used for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units of mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol for determining the equilibrium solubility of this compound.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

References

- 1. This compound | 6940-49-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound CAS#: 6940-49-4 [m.chemicalbook.com]

- 4. 3-BroMoisobenzofuran-1(3H)-one | CymitQuimica [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN104496949A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. EP0025838B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 8. US4211710A - Process of preparing this compound - Google Patents [patents.google.com]

- 9. crystallizationsystems.com [crystallizationsystems.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. quora.com [quora.com]

Spectroscopic Profile of 3-Bromophthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromophthalide (3-Bromo-1(3H)-isobenzofuranone), a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) absorption bands, and anticipated Mass Spectrometry (MS) fragmentation patterns. Detailed, generalized experimental protocols for acquiring this data are also provided. All quantitative information is summarized in structured tables for clarity and ease of comparison. Additionally, a logical workflow for the spectroscopic analysis of this compound is illustrated using a Graphviz diagram.

Introduction

This compound (C₈H₅BrO₂) is a crucial building block in the synthesis of various pharmaceutically active compounds. Its chemical structure, characterized by a lactone ring fused to a brominated benzene (B151609) ring, necessitates thorough spectroscopic characterization to ensure identity, purity, and quality for applications in drug discovery and development. This guide serves as a core technical resource, offering a detailed examination of its spectroscopic properties through NMR, IR, and MS techniques.

Spectroscopic Data

As of the date of this publication, experimental spectroscopic data for this compound is not widely available in public spectral databases. The following sections provide predicted and expected data based on the known chemical structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent like CDCl₃ are presented below. Predictions are generated based on established computational models.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.8 - 8.0 | Multiplet | Aromatic Protons |

| ~7.5 - 7.7 | Multiplet | Aromatic Protons |

| ~6.5 | Singlet | H-3 (CHBr) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~168 | C-1 (C=O) |

| ~145 | C-7a |

| ~135 | Aromatic CH |

| ~130 | Aromatic CH |

| ~128 | Aromatic C-Br |

| ~125 | Aromatic CH |

| ~123 | C-3a |

| ~75 | C-3 (CHBr) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are based on the vibrations of its constituent bonds.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic |

| ~1770 | Strong | C=O Stretch | γ-Lactone |

| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1300 - 1200 | Strong | C-O Stretch | Lactone |

| ~1050 | Strong | C-O Stretch | Lactone |

| 800 - 600 | Strong | C-Br Stretch | Aryl Halide |

| 900 - 675 | Strong | C-H Bend (out-of-plane) | Aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of bromine, the mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br have a natural abundance ratio of approximately 1:1).

Table 4: Expected Mass Spectrometry Data for this compound

| m/z (relative to ⁷⁹Br) | m/z (relative to ⁸¹Br) | Relative Abundance | Fragment Ion |

| 212 | 214 | High (M:M+2 ≈ 1:1) | [M]⁺ (Molecular Ion) |

| 184 | 186 | Moderate | [M-CO]⁺ |

| 133 | 133 | Moderate | [M-Br]⁺ |

| 105 | 105 | High | [C₇H₅O]⁺ |

| 77 | 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[1]

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.[2]

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[2]

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to TMS.

IR Spectroscopy Protocol (ATR Method)

-

Background Spectrum: A background spectrum of the clean Attenuated Total Reflectance (ATR) crystal is collected to account for atmospheric and instrument absorptions.[3]

-

Sample Application: A small amount of solid this compound is placed directly onto the ATR crystal. A pressure arm is engaged to ensure good contact between the sample and the crystal.[4]

-

Data Acquisition: The IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.[3]

Alternative KBr Pellet Method:

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[5][6]

-

Pellet Formation: The mixture is compressed in a die under high pressure to form a thin, transparent pellet.[6]

-

Data Acquisition: The KBr pellet is placed in a sample holder in the IR spectrometer, and the spectrum is recorded.

Mass Spectrometry Protocol (EI or ESI)

-

Sample Preparation:

-

Electron Ionization (EI): For volatile compounds, the sample can be introduced via a direct insertion probe or gas chromatography (GC) inlet.

-

Electrospray Ionization (ESI): A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ion source.[7][8]

-

-

Ionization: The sample is ionized in the source. EI uses a high-energy electron beam, often causing extensive fragmentation. ESI is a softer ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[9][10]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented predicted and expected NMR, IR, and MS data, along with detailed experimental protocols, offer a valuable resource for researchers in the fields of organic synthesis and drug development. The structured tables and workflow diagram are designed to facilitate easy access to and application of this critical analytical information for the identification and quality control of this compound.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. amherst.edu [amherst.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. What Is Kbr Method In Ir Spectroscopy? Master Solid Sample Analysis For Clear Ir Spectra - Kintek Solution [kindle-tech.com]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Synthesis - Mass Spectrometry : Beyond Labz [beyondlabz.freshdesk.com]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthetic History of 3-Bromophthalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromophthalide (CAS 6940-49-4), a halogenated derivative of phthalide (B148349), serves as a pivotal intermediate in the synthesis of a diverse range of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its unique structure, featuring a reactive benzylic bromide on a lactone framework, makes it a valuable synthon for constructing more complex molecular architectures. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis. It details key preparative methodologies, from the foundational direct bromination techniques of the late 19th century to the more refined radical-initiated reactions developed later. This document includes detailed experimental protocols, comparative quantitative data, and visualizations of reaction mechanisms and workflows to serve as a comprehensive resource for laboratory professionals.

History and Discovery

The first documented synthesis of this compound can be traced back to the work of Racine in 1887. The method involved the direct, high-temperature bromination of phthalide using elemental bromine. This foundational procedure, though effective, required harsh conditions and long reaction times, typically 10-13 hours, to achieve yields in the range of 82-83%. This early work laid the groundwork for future investigations into the functionalization of the phthalide scaffold.

Later developments focused on improving the efficiency, safety, and scalability of the synthesis. A significant advancement was the application of the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) and a radical initiator. This method offers a milder and significantly faster alternative, typically completing in 3-4 hours with comparable or even higher yields. This refined procedure has become one of the most common and practical methods for the laboratory-scale preparation of this compound. Other synthetic routes, such as the bromination of o-toluic acid and halogen exchange from 3-chlorophthalide, have also been developed, offering alternative pathways to this important intermediate.

Synthesis Methodologies

Several methods have been established for the synthesis of this compound. The choice of method often depends on the desired scale, available starting materials, and safety considerations. The two most prominent methods are detailed below.

Method 1: Direct Bromination of Phthalide (Racine, 1887)

This historical method involves the direct reaction of molten phthalide with elemental bromine at elevated temperatures. The reaction is believed to proceed via a free-radical substitution mechanism at the benzylic C-3 position.

Experimental Protocol:

-

Apparatus: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap for HBr is assembled.

-

Procedure: Phthalide (1.0 mole) is placed in the flask and heated in an oil bath to 140-155°C until molten. Elemental bromine (1.0 mole) is added dropwise to the molten phthalide with vigorous stirring over several hours. The reaction temperature is maintained at 135–150°C throughout the addition. The reaction is considered complete when the bromine color has dissipated and HBr evolution ceases (typically 10-13 hours).

-

Workup and Purification: The warm reaction mixture is transferred to a distillation apparatus. Any remaining HBr is removed by heating at 120°C under a vacuum. The product is then distilled under reduced pressure (138–142°C at 4 mm Hg). The distillate, which solidifies upon cooling, is crude this compound. Further purification can be achieved by recrystallization from carbon tetrachloride or cyclohexane (B81311).

Method 2: Wohl-Ziegler Bromination with N-Bromosuccinimide (NBS)

This is a widely used modern method that employs N-Bromosuccinimide as the brominating agent in a non-polar solvent, with initiation by light or a radical initiator like AIBN or benzoyl peroxide. It is a free-radical chain reaction that is significantly faster and often provides higher purity crude product than direct bromination.[1]

Experimental Protocol:

-

Apparatus: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer. For photo-initiation, a light source (e.g., a 100-watt unfrosted light bulb) is placed near the flask.

-

Procedure: Phthalide (0.075 mole), N-Bromosuccinimide (0.075 mole), and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) are suspended in a dry, non-polar solvent such as carbon tetrachloride (CCl₄, 200 mL).[1] The mixture is heated to reflux while being irradiated with the light source. The reaction is monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide (B58015), which floats to the surface. The reaction is typically complete within 3-4 hours.[1]

-

Workup and Purification: The reaction mixture is cooled and the succinimide byproduct is removed by filtration.[1] The filtrate is concentrated under reduced pressure. The resulting crude this compound is then purified by recrystallization from cyclohexane to yield colorless plates.[1]

Comparison of Synthetic Methods

The selection of a synthetic route depends on factors such as yield, reaction time, cost of reagents, and safety. The following table summarizes quantitative data for the primary methods of preparing this compound.

| Method | Starting Material | Key Reagents | Reaction Time | Yield (%) | Melting Point (°C) | Key Features & Citations |

| Direct Bromination | Phthalide | Br₂ | 10–13 hours | 82–83% | 78–80 (recrystallized) | High temperature; slow reaction rate.[1] |

| Wohl-Ziegler | Phthalide | NBS, Radical Initiator | 3–4 hours | 75–93.4% | 78–81 (recrystallized) | Faster, milder conditions; common lab method.[1] |

| From o-Toluic Acid | o-Toluic Acid | Br₂ | ~6 hours | ~87% | 78–85 | Utilizes an alternative, inexpensive starting material. |

| Halogen Exchange | 3-Chlorophthalide | PBr₃ or HBr | ~4 hours | >90% | 84–85 (recrystallized) | High yield via transhalogenation. |

Reaction Mechanisms and Workflows

Understanding the underlying mechanisms and experimental workflows is crucial for optimizing reaction conditions and ensuring reproducibility.

Visualized Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound via the Wohl-Ziegler method.

Caption: General workflow for the synthesis and purification of this compound.

Visualized Reaction Mechanisms

The bromination at the benzylic position of phthalide proceeds via a free-radical chain reaction for both direct bromination at high temperatures and the NBS method.

Mechanism 1: Wohl-Ziegler Radical Chain Reaction

Caption: Radical chain mechanism for the Wohl-Ziegler bromination of phthalide.

Physicochemical and Spectroscopic Properties

Accurate characterization is essential for confirming the identity and purity of synthesized this compound.

| Property | Value | Source |

| CAS Number | 6940-49-4 | [1][2][3] |

| Molecular Formula | C₈H₅BrO₂ | [1][2][3] |

| Molecular Weight | 213.03 g/mol | [3] |

| Appearance | White to off-white or light yellow solid/crystalline powder | [1] |

| Melting Point | 79-87 °C | [1] |

| Boiling Point | 138 °C / 3 mmHg | |

| Solubility | Soluble in methanol, chloroform, acetone |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.84 | d | 7.5 | 1H | Aromatic H |

| 7.72 | d | 7.5 | 1H | Aromatic H |

| 7.57 | d | 7.8 | 2H | Aromatic H |

| 7.34 | s | - | 1H | CH-Br (C-3) |

| Solvent: CDCl₃, Reference: TMS (0 ppm). Data from 300 MHz spectrum.[1] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 167.4 | C=O (Lactone C-1) |

| 148.8 | Aromatic C (quaternary) |

| 135.3 | Aromatic CH |

| 131.0 | Aromatic CH |

| 125.9 | Aromatic CH |

| 124.0 | Aromatic CH |

| 123.6 | Aromatic C (quaternary) |

| 74.7 | CH-Br (C-3) |

| Solvent: CDCl₃, Reference: TMS (0 ppm). Data from 75 MHz spectrum.[1] |

Table 3: Key FT-IR and Mass Spectrometry Data

| Technique | Key Peaks / Fragments | Assignment |

| FT-IR | ~1760-1780 cm⁻¹ (Strong) | C=O Stretch (γ-Lactone) |

| ~3100-3000 cm⁻¹ (Weak) | Aromatic C-H Stretch | |

| ~1600, ~1470 cm⁻¹ (Medium) | Aromatic C=C Stretch | |

| ~1200-1000 cm⁻¹ (Strong) | C-O Stretch | |

| ~700-600 cm⁻¹ (Medium-Strong) | C-Br Stretch | |

| MS (EI) | m/z 212/214 | [M]⁺ molecular ion peak (showing bromine isotopes ⁷⁹Br/⁸¹Br) |

| m/z 183/185 | [M-CO]⁺ | |

| m/z 133 | [M-Br]⁺ | |

| m/z 105 | [M-Br-CO]⁺ | |

| Note: IR and MS data are predicted based on typical values for the functional groups present. Experimental data should be acquired for confirmation. |

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Bromophthalide as a Building Block in Organic Synthesis

Introduction

This compound, with the chemical formula C₈H₅BrO₂ and CAS number 6940-49-4, is a versatile heterocyclic compound widely recognized as a crucial building block in organic synthesis.[1][2] Structurally, it is an isobenzofuranone derivative featuring a bromine atom at the 3-position. This benzylic bromide imparts high reactivity, making it an excellent electrophilic precursor for a wide range of chemical transformations. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various therapeutic agents, including anti-tumor, anti-inflammatory, and anti-viral drugs.[3][4] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and diverse applications, complete with detailed experimental protocols and structured data for laboratory use.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and characterization in a laboratory setting.

| Property | Value | References |

| Molecular Formula | C₈H₅BrO₂ | [1][3][5] |

| Molecular Weight | 213.03 g/mol | [1][2][5] |

| Appearance | White to light yellow crystalline powder | [3][4][5] |

| Melting Point | 74-86°C (range varies with purity) | [2][4][6] |

| Boiling Point | 138°C at 3 mmHg | [2][4] |

| Solubility | Soluble in methanol, chloroform (B151607), ethanol, and acetone | [2][3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [2][4] |

| Purity | Typically >98.0% | [3][5] |

Synthesis of this compound

Several methods have been established for the synthesis of this compound, with the most common routes starting from phthalide (B148349) or o-toluic acid. The choice of method often depends on factors like scale, desired purity, and reagent availability.

Logical Workflow for Synthesis

Caption: Common synthetic routes to this compound.

| Method | Starting Material | Reagents | Typical Yield | Key Advantages | References |

| Wohl-Ziegler Bromination | Phthalide | N-Bromosuccinimide (NBS), CCl₄, light or radical initiator | 75-97% | Fast, suitable for small scale, good yields | [6][7][8] |

| Direct Bromination | Phthalide | Bromine (Br₂), heat | 82-83% | High purity product | [6][9] |

| From o-Toluic Acid | o-Toluic Acid | Liquid Bromine (Br₂) | High | Utilizes readily available starting material | [10][11] |

| Halogen Exchange | 3-Chlorophthalide | Phosphorus tribromide (PBr₃) | ~85% (recrystallized) | High yield after purification | [11] |

Experimental Protocols: Synthesis

Protocol 1: Synthesis of this compound via Wohl-Ziegler Bromination

This procedure is a modification of the Wohl-Ziegler method and is preferred for its relatively short reaction time and high yields.[6]

Materials:

-

Phthalide (10.0 g, 0.075 mol)

-

N-Bromosuccinimide (NBS) (13.3 g, 0.075 mol)

-

Dry Carbon Tetrachloride (CCl₄) (200 mL)

-

500-mL round-bottom flask, reflux condenser, drying tube, 100-watt light bulb

Procedure:

-

Combine phthalide, N-bromosuccinimide, and dry carbon tetrachloride in the 500-mL flask.

-

Fit the flask with a reflux condenser equipped with a drying tube.

-

Place a 100-watt unfrosted light bulb approximately 6-8 inches from the flask to initiate the reaction.

-

Heat the mixture to reflux and maintain for about 30-60 minutes. The reaction is complete when the denser NBS disappears from the bottom and the lighter succinimide (B58015) floats to the top.[6][8]

-

Filter the hot reaction mixture to remove the succinimide by-product.

-

Concentrate the filtrate to a volume of 15–20 mL under atmospheric pressure.

-

Cool the concentrate in an ice bath to induce crystallization.

-

Collect the crude this compound (typically 12–13 g, 75–81% yield) by filtration.[6]

-

Recrystallize the crude product from cyclohexane (B81311) (approx. 150 mL) to obtain colorless plates with a melting point of 78–80°C.[6][8]

Safety Note: One of the original checkers developed a serious allergy to this compound. Suitable precautions should be taken to avoid inhalation and skin contact.[6]

Reactions and Applications in Organic Synthesis

This compound serves as a versatile electrophile, enabling the synthesis of a diverse range of substituted phthalides, isoindolinones, and related heterocyclic systems.

Synthetic Utility of this compound

Caption: Key synthetic transformations of this compound.

Synthesis of 3-Arylphthalides

3-Arylphthalides are an important class of compounds with potential anti-inflammatory and antioxidant activities.[12] Their synthesis is efficiently achieved via a two-step sequence starting from this compound.

Synthetic Pathway: The pathway involves the initial hydrolysis of this compound to the more stable 3-hydroxyphthalide intermediate. This is followed by an acid-catalyzed dehydrative coupling (Friedel-Crafts type reaction) with various electron-rich arenes to furnish the desired 3-arylphthalide derivatives.[12]

Caption: Synthetic pathway to 3-Arylphthalides.

Protocol 2: Synthesis of 3-Hydroxyphthalide[13]

Materials:

-

This compound (500 mg, 2.35 mmol)

-

85% Potassium Hydroxide (KOH) (200 mg, 3.0 mmol)

-

Distilled Water (25 mL)

-

Potassium Bisulfate (KHSO₄)

-

Ethyl Acetate (B1210297) (AcOEt)

Procedure:

-

Dissolve this compound in 25 mL of distilled water in a round-bottom flask.

-

Add KOH and stir the solution under reflux for 2 hours.

-

Allow the reaction to cool to room temperature.

-

Neutralize the mixture by adding KHSO₄ (170 mg).

-

Extract the aqueous layer with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield a yellow oil.

-

Purify the oil by column chromatography (SiO₂, hexanes/AcOEt 6:4) to afford pure 3-hydroxyphthalide (Yield: 86%).

Protocol 3: General Procedure for Synthesis of 3-Arylphthalides[13]

Materials:

-

3-Hydroxyphthalide (95 mg, 0.63 mmol)

-

Appropriate arene (e.g., anisole, phenol) (1 mmol)

-

Sulfuric Acid/Water mixture (H₂SO₄/H₂O, 3:7 v/v)

-

Sodium Hydroxide (NaOH) for neutralization

-

Chloroform (CHCl₃)

Procedure:

-

To the 3-hydroxyphthalide, add the H₂SO₄/H₂O mixture and stir for 10 minutes at room temperature.

-

Add the corresponding aromatic derivative (arene) to the mixture.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Neutralize the reaction with NaOH solution.

-

Extract the product with chloroform (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure 3-arylphthalide. Yields typically range from 50-96% depending on the arene used.[12]

Synthesis of Isoindolinones

The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive compounds.[13][14] this compound serves as an excellent precursor for 3-substituted isoindolinones through reaction with primary amines. The reaction proceeds via nucleophilic substitution of the bromide followed by cyclization. This approach is fundamental in building libraries of potential drug candidates.[15]

Palladium-Catalyzed Cross-Coupling Reactions

While the benzylic bromide at the 3-position is highly susceptible to nucleophilic substitution, related phthalide structures bearing a bromide on the aromatic ring (e.g., 5-bromophthalide) are key substrates for palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[16][17] this compound itself is more commonly used to generate intermediates which then participate in these coupling reactions. For instance, it can be converted to an organometallic species for subsequent cross-coupling.

Conclusion

References

- 1. scbt.com [scbt.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Bromophtalide [chembk.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN104496949A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. EP0025838B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 12. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones | MDPI [mdpi.com]

- 15. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. nbinno.com [nbinno.com]

Theoretical Underpinnings of 3-Bromophthalide's Reactivity: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of key intermediates is paramount. 3-Bromophthalide, a versatile scaffold in medicinal chemistry, presents a fascinating case study in electrophilicity and synthetic utility. This technical guide delves into the theoretical and practical aspects of its reactivity, offering insights into its behavior in a range of pivotal organic transformations.

Core Reactivity Profile

This compound (3-Bromo-1(3H)-isobenzofuranone) is characterized by a polarized C-Br bond at the 3-position, rendering this carbon atom highly electrophilic and susceptible to nucleophilic attack.[1] The lactone ring, while relatively stable, can also participate in reactions under specific conditions. This dual reactivity makes this compound a valuable precursor for the synthesis of a diverse array of substituted phthalides, which are prevalent motifs in biologically active compounds.

Nucleophilic Substitution and Condensation Reactions

The primary mode of reactivity for this compound involves the displacement of the bromide ion by a nucleophile. This can proceed via a direct substitution or, as is often the case, through an intermediate formation of 3-hydroxyphthalide, which then undergoes further reaction.

A prominent example is the synthesis of 3-arylphthalides. This transformation is initiated by the hydrolysis of this compound to 3-hydroxyphthalide, which then, under acidic conditions, generates an electrophilic phthalidyl cation. This cation subsequently undergoes an electrophilic aromatic substitution with arenes to furnish the desired 3-arylphthalides.

Experimental Protocol: Synthesis of 3-Arylphthalides from this compound

This two-step procedure first involves the hydrolysis of this compound, followed by a dehydrative coupling with an arene.

Step 1: Synthesis of 3-Hydroxyphthalide

| Reagent/Solvent | Molar Equivalent/Volume |

| This compound | 1.0 |

| Potassium Hydroxide (B78521) (85%) | 1.3 |

| Distilled Water | ~10 mL per gram of this compound |

A solution of this compound in distilled water is treated with potassium hydroxide and stirred under reflux for 2 hours. After cooling, the reaction is neutralized with potassium bisulfate and extracted with ethyl acetate. The crude product is then purified by column chromatography.

Step 2: Synthesis of 3-Arylphthalides

| Reagent/Solvent | Molar Equivalent/Volume |

| 3-Hydroxyphthalide | 1.0 |

| Arene (e.g., Resorcinol) | 1.5 |

| H₂SO₄/H₂O (3:7) or Dioxane/H₂O (1:4) + HCl | Catalytic |

3-Hydroxyphthalide is dissolved in the acidic medium and stirred. The arene is then added, and the reaction is stirred at room temperature until the starting material is consumed. The reaction is neutralized and extracted, followed by purification.

Logical Workflow for 3-Arylphthalide Synthesis

Caption: Workflow for the synthesis of 3-arylphthalides.

Palladium-Catalyzed Cross-Coupling Reactions

While the aryl bromide of the constitutional isomer, 5-bromophthalide (B15269), is the primary site for cross-coupling reactions, the benzylic bromide at the 3-position of this compound also exhibits reactivity in certain palladium-catalyzed transformations.[2] Theoretical studies on similar systems suggest that the mechanism of these reactions involves a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While specific examples with this compound are not extensively reported, analogous reactions with 5-bromophthalide provide a valuable framework for predicting its reactivity. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Analogous Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromophthalide

| Component | Reagent/Conditions |

| Aryl Halide | 5-Bromophthalide |

| Boronic Acid | Arylboronic acid (1.2 equiv) |

| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%) |

| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) |

| Solvent | Toluene/Ethanol/H₂O (4:1:1) or 1,4-Dioxane/H₂O (3:1) |

| Temperature | 100-120 °C |

| Time | 12-16 hours or 30-60 minutes (microwave) |

This protocol is for 5-bromophthalide and serves as a starting point for the development of conditions for this compound.[4]

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. While direct examples with this compound are scarce, studies on the closely related 3-bromo-1,2-diones demonstrate the feasibility of this transformation. These reactions typically require a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Analogous Experimental Protocol: Sonogashira Coupling of 3-Bromo-1,2-diones

| Component | Reagent/Conditions |

| Substrate | 3-Bromo-1,2-dione |

| Alkyne | Terminal alkyne (2-3 equiv) |

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |

| Co-catalyst | CuI (5 mol%) |

| Base/Solvent | Triethylamine |

| Temperature | Reflux |

| Time | 1 hour |

This protocol for a similar substrate suggests viable conditions for the Sonogashira coupling of this compound.[5]

Catalytic Cycle of Sonogashira Coupling

Caption: Generalized catalytic cycle for Sonogashira coupling.

C-H Functionalization

Direct C-H functionalization represents a modern and atom-economical approach to molecular diversification. While specific protocols for this compound are not well-documented, the phthalide (B148349) core is amenable to such transformations. Theoretical studies on C-H activation mechanisms often point towards concerted metalation-deprotonation or oxidative addition pathways, depending on the metal catalyst and directing group employed. Future research may explore the directed C-H functionalization of the aromatic ring of this compound or its derivatives.

Theoretical Studies and Future Directions

Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms, predicting reactivity, and designing novel catalysts.[6][7][8][9] While dedicated DFT studies on this compound are limited, the principles derived from computational studies of related electrophiles and catalytic cycles are applicable. Such studies can provide insights into transition state energies, reaction pathways, and the influence of substituents on reactivity.

Future theoretical and experimental work should focus on:

-

Quantitative Reactivity Studies: A systematic investigation of the kinetics and thermodynamics of this compound's reactions with a broader range of nucleophiles and under various cross-coupling conditions.

-

DFT Modeling: Specific computational studies on this compound to model its reaction pathways in Suzuki, Sonogashira, and other coupling reactions, as well as its interactions with various nucleophiles.

-

Novel Transformations: Exploration of new reaction manifolds, such as C-H activation and photoredox catalysis, to further expand the synthetic utility of the this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. kbfi.ee [kbfi.ee]

- 6. DFT boosts machine-learning models of nucleophilic aromatic substitution reactions | Research | Chemistry World [chemistryworld.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

The Medicinal Chemistry of 3-Bromophthalide: A Versatile Scaffold for Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Bromophthalide, a halogenated derivative of the phthalide (B148349) core, has emerged as a pivotal building block in medicinal chemistry. Its unique chemical reactivity, particularly at the C3 position, allows for facile derivatization, leading to a diverse array of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the applications of this compound in the development of novel anti-cancer, anti-inflammatory, and neuroprotective agents. Detailed synthetic methodologies, quantitative biological data, and elucidated mechanisms of action are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Introduction

The phthalide scaffold, a y-lactone fused to a benzene (B151609) ring, is a privileged structure in natural products and synthetic medicinal chemistry. The introduction of a bromine atom at the 3-position significantly enhances the electrophilicity of this carbon, making this compound a versatile intermediate for the synthesis of a wide range of 3-substituted phthalide derivatives. These derivatives have demonstrated a broad spectrum of biological activities, positioning this compound as a valuable starting material for the development of new therapeutics. This guide will explore the synthesis of key derivatives and their applications in oncology, inflammation, and neurology.

Synthesis of this compound and its Derivatives

The efficient synthesis of this compound and its subsequent conversion to biologically active molecules are critical steps in the drug discovery process.

Synthesis of this compound

This compound is commonly synthesized from phthalide via radical bromination.

Experimental Protocol: Synthesis of this compound [1][2]

-

Materials: Phthalide, N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator), Carbon Tetrachloride (solvent).

-

Procedure:

-

A mixture of phthalide (1.0 eq), NBS (1.1 eq), and a catalytic amount of benzoyl peroxide (0.025 eq) in carbon tetrachloride is refluxed.

-

The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is cooled and the succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent like cyclohexane (B81311) to afford the pure compound.